3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
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Overview
Description
3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a synthetic organic compound that features an imidazole ring, a methylamino group, and a cyclopentane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Cyclopentane Carboxylic Acid Formation: The cyclopentane ring can be formed through a Diels-Alder reaction, followed by carboxylation.
Coupling Reactions: The imidazole ring and the cyclopentane carboxylic acid are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Methylamino Group: The methylamino group can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving the imidazole ring.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or structural properties.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The imidazole ring is known to interact with metal ions and can participate in hydrogen bonding, which can influence its binding properties.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole-4-acetic acid: A compound with a similar imidazole structure.
Cyclopentane carboxylic acid derivatives: Compounds with similar cyclopentane structures.
Uniqueness
3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is unique due to the combination of its imidazole ring, methylamino group, and cyclopentane carboxylic acid moiety. This unique structure allows it to interact with a variety of biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research.
Biological Activity
The compound 3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a cyclic amino acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N4O. Its structure features a cyclopentane ring substituted with an imidazole moiety and a carboxylic acid group, which are essential for its biological activity.
Research indicates that the compound interacts with various biological targets, including receptors and enzymes involved in metabolic pathways. Specifically, it has been shown to modulate neurotransmitter systems, particularly those related to monoamine transporters, which are crucial in the treatment of mood disorders.
Key Mechanisms:
- Monoamine Reuptake Inhibition : The compound acts as a modulator of monoamine reuptake, influencing serotonin and norepinephrine levels in the brain .
- Enzymatic Stability : Studies have demonstrated that structural modifications enhance the enzymatic stability of derivatives of this compound, improving its pharmacokinetic profile .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various contexts:
Antitumor Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the imidazole ring enhance its anticancer properties. For instance:
- IC50 Values : Certain analogs have shown IC50 values in the low micromolar range against cancer cell lines such as A431 and HT29, indicating significant antiproliferative activity .
Neuropharmacological Effects
The compound's ability to modulate neurotransmitter levels suggests potential applications in treating conditions like depression and anxiety. The interaction with serotonin receptors may lead to improved mood regulation .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profiles of this compound:
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-imidazol-1-yl-1-(methylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-11-10(9(14)15)3-2-8(6-10)13-5-4-12-7-13/h4-5,7-8,11H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
WJSWILLVDBOQGP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC(C1)N2C=CN=C2)C(=O)O |
Origin of Product |
United States |
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